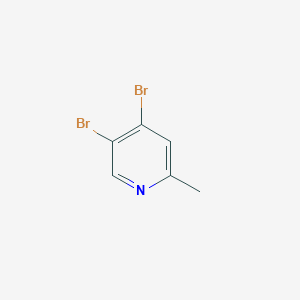

4,5-Dibromo-2-methylpyridine, 95%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

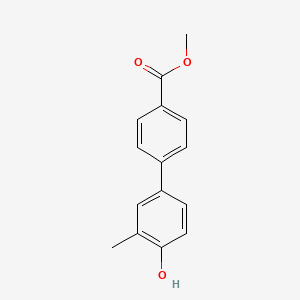

4,5-Dibromo-2-methylpyridine is a chemical compound with the molecular formula C6H5Br2N . It has a molecular weight of 250.92 . It is used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification . It serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes .

Synthesis Analysis

The synthesis of 4,5-Dibromo-2-methylpyridine involves palladium-catalyzed Suzuki cross-coupling reactions . The reaction of 5-bromo-2-methylpyridin-3-amine (1) and N-[5-bromo-2-methylpyridine-3-yl]acetamide (3) with several arylboronic acids produces these novel pyridine derivatives in moderate to good yield . An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine is reported .

Molecular Structure Analysis

The molecular structure of 4,5-Dibromo-2-methylpyridine is represented by the InChI code: 1S/C6H5Br2N/c1-4-2-5(7)6(8)3-9-4/h2-3H,1H3 . The InChI key is NTIZIFMLQKHABD-UHFFFAOYSA-N .

Physical and Chemical Properties Analysis

4,5-Dibromo-2-methylpyridine is a liquid at room temperature . The storage temperature is 4°C .

科学的研究の応用

Molecular Mechanisms and Therapeutic Potential

Molecular Interactions : Research on similar pyridine derivatives highlights the importance of understanding the molecular interactions between these compounds and biological molecules. For example, studies on hydroxypyridinone complexes with aluminum suggest that certain pyridine derivatives can act as effective chelators, potentially offering therapeutic applications by mitigating metal-induced toxicity in medical conditions (Santos, 2002)[https://consensus.app/papers/hydroxypyridinone-complexes-aluminium-studies-santos/d1a943c477a2594e88f501deb48c64e8/?utm_source=chatgpt].

Chemistry and Synthesis : The role of fluorinated pyrimidines in cancer chemotherapy showcases the critical importance of chemical modifications in pyridine derivatives for therapeutic uses. This review demonstrates how advancements in fluorine chemistry have contributed to the precise use of these compounds in treating cancer, suggesting a potential area where 4,5-Dibromo-2-methylpyridine could find application, given the right chemical modifications (Gmeiner, 2020)[https://consensus.app/papers/chemistry-fluorinated-pyrimidines-personalized-gmeiner/8b9d1914bb4f5d318bb899f50843ad2f/?utm_source=chatgpt].

Pharmacological Properties : The pharmacological exploration of compounds like thymol, which share a similar domain of interest as pyridine derivatives, underscores the broad therapeutic potential ranging from anti-inflammatory, analgesic, to antibacterial activities. Such research provides a template for investigating 4,5-Dibromo-2-methylpyridine in various pharmacological roles (Nagoor Meeran et al., 2017)[https://consensus.app/papers/properties-molecular-mechanisms-thymol-prospects-meeran/11cc15e7e10e5a9ba044cc03d7ea51c1/?utm_source=chatgpt].

Potential Applications in Scientific Research

Drug Development and Synthesis : The application of pyridine derivatives in drug development, particularly in the synthesis of heterocyclic compounds and dyes, is well documented. The unique reactivity of these compounds facilitates the creation of various heterocyclic structures, suggesting potential research avenues for 4,5-Dibromo-2-methylpyridine in drug synthesis and development (Gomaa & Ali, 2020)[https://consensus.app/papers/chemistry-gomaa/c3fd3f30e915527d8102f04e6ae2fc35/?utm_source=chatgpt].

Photodynamic Therapy (PDT) : In the context of PDT, certain pretreatments enhance the accumulation of therapeutic agents, improving clinical outcomes. This indicates a research area where the properties of 4,5-Dibromo-2-methylpyridine could be explored, especially in terms of its photodynamic applications and interactions with biological tissues (Gerritsen et al., 2008)[https://consensus.app/papers/enhance-protoporphyrin-accumulation-photodynamic-gerritsen/6426ff4133fe517387bdf07831c74e8e/?utm_source=chatgpt].

Safety and Hazards

4,5-Dibromo-2-methylpyridine is harmful if swallowed . It causes skin irritation and serious eye damage . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

作用機序

Target of Action

4,5-Dibromo-2-methylpyridine is primarily used as a reagent in organic synthesis

Mode of Action

As a reagent, 4,5-Dibromo-2-methylpyridine interacts with other chemicals in a reaction mixture. Its bromine atoms are highly reactive and can participate in various types of chemical reactions, such as coupling reactions . The exact mode of action depends on the specific reaction conditions and the other chemicals present.

Biochemical Pathways

It is primarily used in laboratory settings for chemical synthesis .

Result of Action

The result of 4,5-Dibromo-2-methylpyridine’s action is the formation of new chemical bonds and the creation of new compounds. The exact products depend on the other reactants and the conditions of the reaction .

生化学分析

Biochemical Properties

4,5-Dibromo-2-methylpyridine, 95%, plays a significant role in biochemical reactions, particularly in the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors . These inhibitors are crucial in modulating cellular processes such as the release of pro-inflammatory cytokines like tumor necrosis factor-α and interleukin-1β . The compound interacts with enzymes and proteins involved in these pathways, influencing their activity and stability.

Cellular Effects

The effects of 4,5-Dibromo-2-methylpyridine, 95%, on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to affect the p38α mitogen-activated protein kinase pathway, which is involved in the cellular response to stress and inflammation . This modulation can lead to changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 4,5-Dibromo-2-methylpyridine, 95%, exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of p38α mitogen-activated protein kinase by competing with adenosine triphosphate (ATP) for binding to the enzyme . This inhibition prevents the phosphorylation and activation of downstream targets, leading to altered gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,5-Dibromo-2-methylpyridine, 95%, can change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that its effects on cellular function can persist, but the degree of impact may vary depending on the duration of exposure and the experimental setup.

Dosage Effects in Animal Models

The effects of 4,5-Dibromo-2-methylpyridine, 95%, vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects are observed, where a certain dosage level is required to achieve the desired biochemical impact.

Metabolic Pathways

4,5-Dibromo-2-methylpyridine, 95%, is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites . These interactions can affect metabolic flux and the levels of specific metabolites within the cell. The compound’s metabolism may also influence its overall efficacy and toxicity.

Transport and Distribution

Within cells and tissues, 4,5-Dibromo-2-methylpyridine, 95%, is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can impact its activity and function.

Subcellular Localization

The subcellular localization of 4,5-Dibromo-2-methylpyridine, 95%, is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects.

特性

IUPAC Name |

4,5-dibromo-2-methylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2N/c1-4-2-5(7)6(8)3-9-4/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTIZIFMLQKHABD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Bis(2-hexyldecyl)-3,6-di(2-thienyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B6324904.png)

![(S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole](/img/structure/B6324915.png)

![9-([1,1'-Biphenyl]-3-yl)-3,6-dibromo-9H-carbazole](/img/structure/B6324919.png)

![2-(5-Bromo-2-methylphenyl)-[1,3]dioxolane](/img/structure/B6324936.png)